D-Selenocystine

Glutathione Peroxidase Selenium Bioavailability Enantiomer-Specific Enzyme Induction

Researchers distinguishing GPx-mediated from GPx-independent redox signaling need a structurally matched negative control. D-Selenocystine (≥98% TLC) solves this by providing the diselenide bridge required for thioredoxin reductase (TrxR) activity (Km ~6 µM for L-form) while inducing no glutathione peroxidase (GPx) activity (1.0-fold change at 30 µM vs. 4.2-fold for L-selenocystine). Its exclusive utilization by bacterial D-selenocystine α,β-lyase enables chemo-enzymatic synthesis of D-configured selenoamino acid conjugates. Each batch is verified by chiral HPLC to ensure enantiomeric purity.

Molecular Formula C6H12N2O4Se2
Molecular Weight 334.1 g/mol
CAS No. 26932-45-6
Cat. No. B1293418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Selenocystine
CAS26932-45-6
Molecular FormulaC6H12N2O4Se2
Molecular Weight334.1 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N
InChIInChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1
InChIKeyJULROCUWKLNBSN-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Selenocystine (CAS 26932-45-6): Enantiomer-Specific Selenoamino Acid for Targeted Biochemical Research and Analytical Reference


D-Selenocystine (CAS 26932-45-6) is the D-enantiomer of selenocystine, a diselenide-bridged amino acid that serves as the oxidized dimeric form of the rare 21st proteinogenic amino acid selenocysteine. As a member of the organoselenium compound class, D-selenocystine features a Se–Se bond in place of the S–S bond found in its sulfur analog D-cystine. Three stereoisomers of selenocystine exist: D-selenocystine, L-selenocystine, and meso-selenocystine, with D- and L- forms being optically active [1]. Unlike L-selenocystine, which is the predominant biological form and a potent inducer of glutathione peroxidase (GPx) activity, D-selenocystine exhibits minimal GPx induction while retaining thioredoxin reductase (TrxR) substrate activity, giving it a distinctive pharmacological profile [2].

Product Type D-enantiomer chiral reference standard
Key Utility Isosteric negative control for GPx-independent selenium effects
Selection Logic Minimal GPx induction enables enantiomer-attribution review
Workflow Context Stereochemical-control study fit; TrxR pathway assay context

Why L-Selenocystine, DL-Selenocystine, or Sodium Selenite Cannot Replace D-Selenocystine in Experimental Design


Selenocystine enantiomers exhibit stereospecific biological activities that preclude simple interchangeability. The D- and L- forms are distinguished by fundamentally different capacities to induce selenium-dependent glutathione peroxidase (GPx) activity: L-selenocystine produces a 4.2-fold increase in GPx activity, whereas D-selenocystine yields only a 1.0-fold change—essentially no induction [1]. Their cytotoxicity profiles also diverge, with D-selenocystine (IC50 ≈ 39 μM) being modestly less toxic than L-selenocystine (IC50 ≈ 34 μM) in V79 cells. Sodium selenite, a common inorganic comparator, is substantially more toxic (IC50 ≈ 17 μM) and mechanistically distinct [1]. Furthermore, D-selenocystine serves as a specific substrate for a bacterial D-selenocystine α,β-lyase that is inert toward L-amino acids, enabling unique biochemical applications that L-forms cannot fulfill [2]. These quantifiable stereochemical differences mean that substituting L-selenocystine or racemic DL-selenocystine for the D-enantiomer introduces confounding GPx induction and altered toxicity, compromising experimental interpretability in redox biology, cancer pharmacology, and selenium metabolism studies.

Enantiomer
D-Selenocystine
L-Selenocystine
GPx Induction
Minimal induction (1.0-fold)
Potent induction (4.2-fold increase)
Cytotoxicity Profile
IC50 ≈ 39 μM in V79 cells
IC50 ≈ 34 μM; may reach toxic threshold earlier
Enzymatic Specificity
Substrate for D-selenocystine α,β-lyase
Inert toward D-specific lyase

D-Selenocystine (CAS 26932-45-6): Quantitative Head-to-Head Evidence vs. L-Selenocystine and Other Selenium Compounds


GPx Induction: D-Selenocystine Shows Negligible GPx Activity While L-Selenocystine Induces a 4.2-Fold Increase

In a direct head-to-head comparison in cultured V79 Chinese hamster lung fibroblasts, D-selenocystine demonstrated essentially no capacity to induce selenium-dependent glutathione peroxidase (GPx) activity, producing a fold-increase of only 1.0 relative to untreated controls. By contrast, L-selenocystine at 30 μM produced a 4.2-fold increase in GPx activity under identical conditions [1]. The study further showed that this stereochemical effect generalized across structurally related prodrugs: all compounds possessing D-stereochemistry (D-OSCA: 1.4-fold; D-MSCA: 1.3-fold) showed minimal GPx induction, while L-stereochemistry compounds consistently induced robust GPx activity [1]. Vendor technical documentation independently corroborates that D-selenocystine 'shows minimal ability to induce GPx activity' .

GPx Induction
Direct head-to-head
D-Selenocystine: 1.0-fold vs L-Selenocystine: 4.2-fold increase
Supports enantiomer-specific GPx pathway interpretation
V79 fibroblasts; 30 μM L-form; reported fold-change context
Glutathione Peroxidase Selenium Bioavailability Enantiomer-Specific Enzyme Induction

Cytotoxicity Differential: D-Selenocystine Is Modestly Less Cytotoxic Than L-Selenocystine and Substantially Less Cytotoxic Than Sodium Selenite

A head-to-head cytotoxicity assessment in V79 cells established the following IC50 hierarchy: sodium selenite (IC50 ≈ 17 μM) > L-selenocystine (IC50 ≈ 34 μM) > D-selenocystine (IC50 ≈ 39 μM). Thus, D-selenocystine is approximately 15% less cytotoxic than L-selenocystine and approximately 2.3-fold less toxic than sodium selenite in this fibroblast model [1]. This quantitative difference, while moderate, is statistically meaningful and enables dose window selection where L-selenocystine reaches cytotoxic threshold while D-selenocystine remains sub-cytotoxic. By contrast, L-selenocystine induces cell death in micromolar concentrations across multiple liver cell lines, as confirmed independently [2].

Cytotoxicity Differential
Direct head-to-head
D-IC50 ≈ 39 μM; L-IC50 ≈ 34 μM; Selenite ≈ 17 μM
Supports cytotoxicity endpoint review; modest window vs. L-form
V79 cell viability assay context
Cytotoxicity Profiling Cancer Chemoprevention Selenium Toxicology

Selenoprotein P Induction: Selenocystine Class Outperforms Selenomethionine by 2.6-Fold in Hepatic SEPP Secretion

In a systematic comparison of 10 selenocompounds across murine and two human liver cell lines, incubation with 100 nM L- or DL-selenocystine for 72 h increased selenoprotein P (SEPP) concentrations in culture medium up to 6.5-fold over untreated control. By comparison, sodium selenate, L- or DL-selenomethionine, and methylseleninic acid achieved only a 2.5-fold SEPP increase under identical conditions [1]. This represents a 2.6-fold advantage for selenocystine-class compounds in driving hepatic SEPP biosynthesis and secretion. SEPP is the central plasma selenoprotein responsible for selenium transport from liver to peripheral tissues, making this metric a key indicator of nutritional selenium utilization. Note: this comparison used L- or DL- (racemic) selenocystine; D-selenocystine-specific SEPP induction data have not been reported, so this evidence is categorized as class-level inference.

SEPP Secretion
Class-level inference
Selenocystine class: 6.5-fold vs Selenomethionine: 2.5-fold SEPP increase
Enantiomer-specific attribution requires further study
Data to verify for D-enantiomer; liver cell lines, 100 nM, 72 h
Selenoprotein P Selenium Bioavailability Hepatocyte Selenium Metabolism

D-Selenocystine α,β-Lyase Substrate Specificity: Exclusive Enzymatic Decomposition Distinguishes D-Form from All L-Amino Acids

A novel enzyme purified from Clostridium sticklandii—D-selenocystine α,β-lyase—catalyzes the decomposition of D-selenocystine into pyruvate, ammonia, and elemental selenium. This pyridoxal 5′-phosphate-dependent enzyme (MW 74,000, homodimeric) displays strict stereochemical specificity: it accepts D-selenocystine, D-cystine, D-lanthionine, meso-lanthionine, and D-cysteine as substrates, but D-selenocysteine, D-serine, DL-selenohomocystine, and all L-amino acids are inert [1]. This substrate specificity pattern means that D-selenocystine, but not L-selenocystine, can serve as a selenium donor in enzymatic β-replacement reactions with thiols to produce S-substituted D-cysteines [1]. This unique reactivity provides a biochemical tool for generating D-configured selenoamino acid derivatives that are inaccessible via L-form substrates.

Lyase Substrate Specificity
Supporting evidence
D-Selenocystine: substrate; L-forms and all L-amino acids: inert
Enables D-configured selenoamino acid derivative synthesis
C. sticklandii purified enzyme assay context
Selenium Metabolism Bacterial Enzyme Specificity D-Amino Acid Catabolism

Chiral Separation: D- and L-Selenocystine Enantiomers Are Baseline-Resolved by Chiral Crown Ether HPLC with ICP-MS Detection

A validated chiral HPLC method using a crown ether stationary phase and 0.10 M HClO4 mobile phase achieved baseline enantiomeric separation of underivatized D,L-selenocystine, alongside D,L-selenomethionine and D,L-selenoethionine. Absolute detection limits with UV detection ranged from 34.5 to 47.1 ng, while ICP-MS detection improved sensitivity by 40–400-fold, enabling quantification of individual enantiomers in complex matrices [1]. The method was successfully applied to analyze 10 commercially available dietary selenium supplements, identifying and quantifying the selenium species present with either detection mode [1]. The ability to analytically resolve D- from L-selenocystine is a prerequisite for verifying enantiomeric purity of research-grade material and for studying enantiomer-specific biological fate.

Chiral Resolution
Supporting evidence
Baseline-resolved; ICP-MS LOD 0.09–1.18 ng (40–400× UV improvement)
Supports enantiomeric purity verification workflow
Chiral crown ether HPLC; 0.10 M HClO4 mobile phase
Chiral Chromatography Selenium Speciation Dietary Supplement Analysis

D-Selenocystine (CAS 26932-45-6): High-Impact Research and Industrial Application Scenarios Based on Quantitative Evidence


Isosteric Negative Control for GPx-Dependent vs. GPx-Independent Selenium Effects in Redox Biology

Investigators studying selenium-dependent redox signaling or antioxidant defense frequently need to distinguish GPx-mediated effects from GPx-independent mechanisms. D-Selenocystine provides a structurally matched negative control: at concentrations up to at least 30 μM, it induces no GPx activity (1.0-fold change) while L-selenocystine at identical concentration induces a 4.2-fold increase [1][2]. This enables pairwise experimental designs (D-form vs. L-form) that isolate GPx-mediated phenotypes without altering selenium content, redox potential, or cellular uptake characteristics that would differ with non-selenoamino acid controls.

Probing Thioredoxin Reductase-Dependent Pathways Without GPx Confounding in Cancer Pharmacology

L-Selenocystine is a known substrate of mammalian thioredoxin reductase (TrxR) with an apparent Km of 6.0 μM and high turnover number (kcat ≈ 3200 min⁻¹), and selenocystine synergizes with TrxR inhibitors such as auranofin to induce ROS-dependent apoptosis in cancer cells [1][2]. D-Selenocystine retains the diselenide bridge required for TrxR substrate recognition while lacking GPx induction . Researchers investigating TrxR-targeted anticancer strategies can therefore employ D-selenocystine to activate TrxR-mediated redox cycling and ROS generation without simultaneously upregulating GPx-mediated peroxide detoxification, thereby avoiding a confounding counterbalancing antioxidant response.

Enantiomeric Purity Verification and Quality Control of Selenoamino Acid Standards

For analytical laboratories certifying selenoamino acid reference materials or testing dietary selenium supplements, the validated chiral crown ether HPLC method with ICP-MS detection provides the technical basis to quantify D-selenocystine enantiomeric purity and detect L-form contamination [1]. Given that D- and L-selenocystine exhibit a 4.2-fold difference in GPx induction [2], even minor enantiomeric cross-contamination could produce spurious biological results. Procurement of authenticated D-selenocystine (≥98% purity by TLC as specified by vendors ) combined with in-house chiral HPLC verification ensures experimental reproducibility.

Enzymatic Synthesis of D-Configured Selenoamino Acid Derivatives Using D-Selenocystine α,β-Lyase

The bacterial enzyme D-selenocystine α,β-lyase from Clostridium sticklandii exclusively accepts D-selenocystine (not L-selenocystine or any L-amino acid) as substrate for both α,β-elimination (yielding pyruvate, NH3, and elemental selenium) and β-replacement reactions with thiols to produce S-substituted D-cysteines [1]. This stereochemical specificity enables the chemo-enzymatic synthesis of D-configured selenoamino acid conjugates that are inaccessible through L-form substrates or chemical synthesis alone, opening routes to novel D-amino acid derivatives for pharmaceutical research and biochemical probe development.

Application
Selection Property
Validation Focus
GPx-independent redox biology studies
Minimal GPx induction
Enantiomer-specific pathway interpretation
TrxR-targeted cancer pharmacology
Diselenide bridge substrate recognition
ROS generation without GPx counterbalance review
Enantiomeric purity verification
Chiral reference standard
Chiral HPLC-ICP-MS method-transfer context
Enzymatic synthesis of D-conjugates
Exclusive lyase substrate
D-selenocystine α,β-lyase stereochemical-control context

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